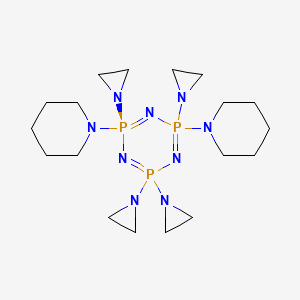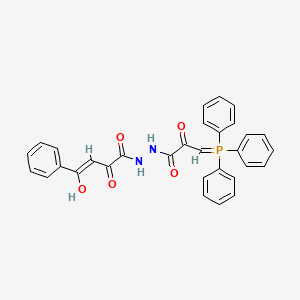
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-丁烯酸,2-羟基-4-氧代-4-苯基-,2-(1,2-二氧代-3-(三苯基膦亚基)丙基)酰肼,(Z)- 是一种复杂的有机化合物,具有独特的结构,包括丁烯酸骨架、羟基、苯基和酰肼部分。
准备方法
合成路线和反应条件
2-丁烯酸,2-羟基-4-氧代-4-苯基-,2-(1,2-二氧代-3-(三苯基膦亚基)丙基)酰肼,(Z)- 的合成通常涉及多步反应。一种常见的合成路线包括以下步骤:
起始原料: 合成从 4-苯甲酰-5-甲氧羰基-1-苯基-2,3-二氢吡咯-2,3-二酮开始。
与氯化氢反应: 该化合物在加热条件下用 1,4-二噁烷中的氯化氢处理 2.5 小时.
工业生产方法
化学反应分析
反应类型
2-丁烯酸,2-羟基-4-氧代-4-苯基-,2-(1,2-二氧代-3-(三苯基膦亚基)丙基)酰肼,(Z)- 经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将氧代基转化为羟基。
取代: 苯基可以进行亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 亲电芳香取代反应通常在酸性条件下使用溴或硝酸等试剂。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能生成 2,4-二氧代-4-苯基丁酸,而还原可以生成 2-羟基-4-氧代-4-苯基丁酸 .
科学研究应用
2-丁烯酸,2-羟基-4-氧代-4-苯基-,2-(1,2-二氧代-3-(三苯基膦亚基)丙基)酰肼,(Z)- 具有多种科学研究应用:
化学: 它被用作有机合成中的试剂,以及更复杂分子的构建模块。
生物学: 该化合物的独特结构使其成为研究酶相互作用和代谢途径的候选者。
工业: 用于合成特种化学品和材料.
作用机制
2-丁烯酸,2-羟基-4-氧代-4-苯基-,2-(1,2-二氧代-3-(三苯基膦亚基)丙基)酰肼,(Z)- 的作用机制涉及它与酶和受体等分子靶标的相互作用。该化合物的酰肼部分可以与酶活性位点形成共价键,抑制其活性。 此外,苯基可以与蛋白质中芳香族氨基酸进行 π-π 相互作用,进一步调节其功能 .
相似化合物的比较
类似化合物
2-丁烯酸,2-羟基-4-氧代-4-苯基-,乙酯: 结构相似,但具有乙酯基而不是酰肼部分.
2,4-二氧代-4-苯基丁酸: 缺少酰肼和三苯基膦亚基.
2-丁烯酸,4-氧代-4-苯基-,甲酯: 包含甲酯基而不是酰肼部分.
独特性
2-丁烯酸,2-羟基-4-氧代-4-苯基-,2-(1,2-二氧代-3-(三苯基膦亚基)丙基)酰肼,(Z)- 的独特性在于其官能团的组合,赋予其独特的化学反应性和生物活性。酰肼和三苯基膦亚基的存在允许与生物靶标进行特定的相互作用,使其成为研究和潜在治疗应用的宝贵化合物。
属性
CAS 编号 |
149990-82-9 |
|---|---|
分子式 |
C31H25N2O5P |
分子量 |
536.5 g/mol |
IUPAC 名称 |
(Z)-4-hydroxy-2-oxo-N'-[2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoyl]-4-phenylbut-3-enehydrazide |
InChI |
InChI=1S/C31H25N2O5P/c34-27(23-13-5-1-6-14-23)21-28(35)30(37)32-33-31(38)29(36)22-39(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,34H,(H,32,37)(H,33,38)/b27-21- |
InChI 键 |
KVPUBQZTBZKNGI-MEFGMAGPSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O |
规范 SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






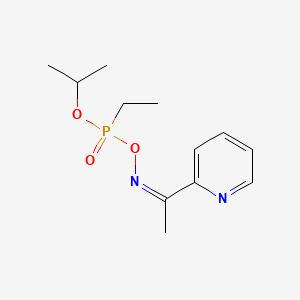
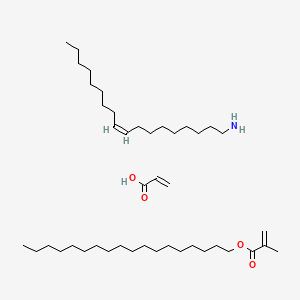
![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)
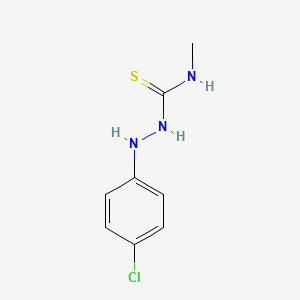
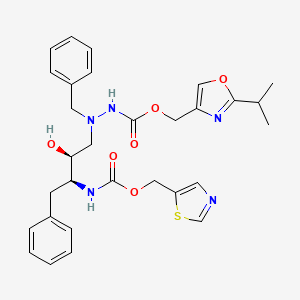

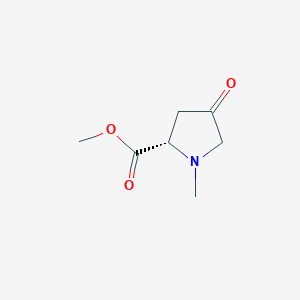
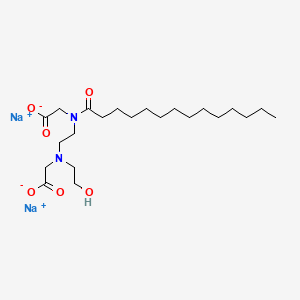
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
